molecular formula C6H8N2O B11925384 2-Isopropoxy-1H-azirine-1-carbonitrile

2-Isopropoxy-1H-azirine-1-carbonitrile

Katalognummer: B11925384
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: BLGOJLIEERDRHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropoxy-1H-azirine-1-carbonitrile is a chemical compound with the molecular formula C6H8N2O It belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles Azirines are known for their high reactivity due to the ring strain in their structure

Vorbereitungsmethoden

The synthesis of 2-Isopropoxy-1H-azirine-1-carbonitrile can be achieved through several methods. One common approach involves the oxidative cyclization of enamine derivatives. This method typically uses reagents such as iodine or other oxidizing agents to induce the cyclization process . Another method involves the ring contraction of isoxazole derivatives, which can be achieved through thermal or photochemical conditions . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-Isopropoxy-1H-azirine-1-carbonitrile undergoes various chemical reactions due to the high reactivity of the azirine ring. Some of the common reactions include:

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Isopropoxy-1H-azirine-1-carbonitrile involves its high reactivity due to the ring strain in the azirine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

2-Isopropoxy-1H-azirine-1-carbonitrile can be compared with other azirine derivatives such as 2H-azirine-2-carboxylic acids and their esters. These compounds share the three-membered ring structure but differ in their substituents and reactivity

Similar compounds include:

These compounds are also used in various chemical and biological applications, but their specific properties and reactivity differ from those of this compound.

Eigenschaften

Molekularformel

C6H8N2O

Molekulargewicht

124.14 g/mol

IUPAC-Name

2-propan-2-yloxyazirine-1-carbonitrile

InChI

InChI=1S/C6H8N2O/c1-5(2)9-6-3-8(6)4-7/h3,5H,1-2H3

InChI-Schlüssel

BLGOJLIEERDRHM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CN1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.